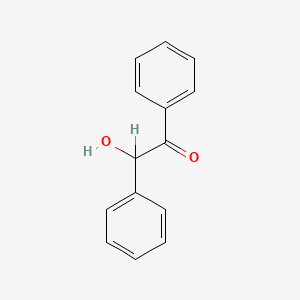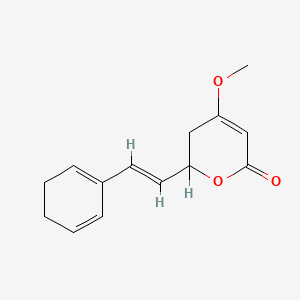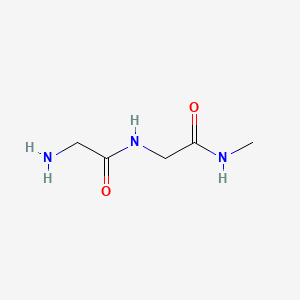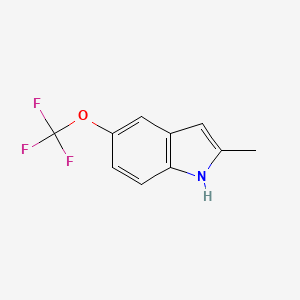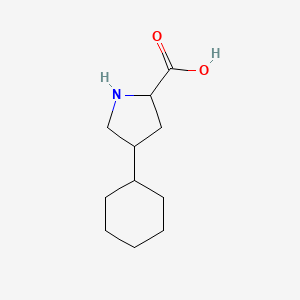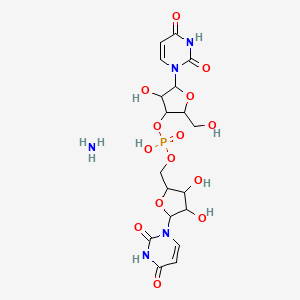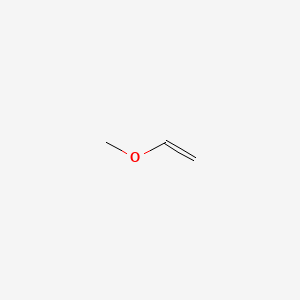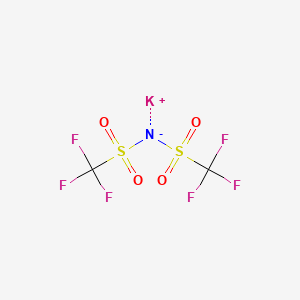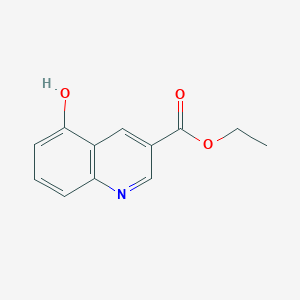
Ethyl 5-hydroxyquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-hydroxyquinoline-3-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a hydroxy group at the fifth position and a carboxylate ester at the third position. This compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, is achieved through intramolecular cyclization starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives are prepared from commercially available 2-aminobenzoic acids using a two-step synthesis involving isatoic anhydrides and the sodium enolate of ethyl acetoacetate . These methods highlight the versatility of quinoline synthesis strategies, which may be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of this compound.
Chemical Reactions Analysis
Quinoline derivatives participate in a range of chemical reactions. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates are synthesized through C–C bond formation and can undergo cyclization to form pyrido[2,1-a]isoquinoline derivatives . Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is used in Williamson ether synthesis and ester hydrolysis reactions . These reactions demonstrate the reactivity of quinoline esters and their potential as intermediates in organic synthesis, which may be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the non-planar structure of 5-ethoxymethyl-8-hydroxyquinoline in the solid state and its stabilization by π–π stacking interactions and hydrogen bonding are significant for its reactivity . The electrochemical properties of quinoline derivatives, such as their role as corrosion inhibitors, are also of interest . These properties are essential for understanding the behavior of this compound in various environments and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Agents
Ethyl 5-hydroxyquinoline-3-carboxylate has been utilized in the synthesis of various heterocyclic moieties such as oxadiazoles, triazoles, pyrazoles, and Schiff bases. These synthesized compounds have been tested for antimicrobial activity against a range of bacteria and fungi, showing significant to moderate effects (Abdel-Mohsen, 2014).
Novel Quinoline Derivatives
The compound has also been used in the synthesis of novel quinoline derivatives. For instance, synthesis involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes has led to the development of a new series of compounds. These have potential applications in various fields due to their unique structural properties (Gao, Liu, Jiang, & Li, 2011).
Bisquinoline Compounds
Another significant application involves the creation of bisquinoline systems using this compound. These compounds, synthesized via the Williamson reaction, have been characterized by spectral data and X-ray crystallography, indicating their potential for varied chemical applications (Gao, Li, & Wang, 2014).
Biological Properties and Activities
Research has been conducted to improve the synthesis of derivatives of this compound and to explore their biological activities, such as anticoagulant, analgesic, and anti-inflammatory properties (Ukrainets et al., 1994).
Antibacterial Activity
This compound has been involved in the synthesis of α-amino acid functionalised quinolines with promising antibacterial activity, highlighting its role in developing new antibacterial agents (Lingaiah et al., 2012).
Antiviral Research
Studies have also been conducted on the antiviral activity of this compound derivatives, particularly against influenza and hepatitis C virus, although the results indicated limited activity in this area (Ivashchenko et al., 2014).
Anti-Hepatitis B Virus Properties
Research into the anti-HBV (Hepatitis B Virus) activities of ethyl 7-hydroxyquinoline-3-carboxylate derivatives has shown some compounds to exhibit significant activity against HBV, potentially contributing to the development of new treatments for hepatitis B (Gong Ping, 2008); (Liu et al., 2008).
Safety and Hazards
The safety information available indicates that Ethyl 5-hydroxyquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for Ethyl 5-hydroxyquinoline-3-carboxylate could involve further exploration of its synthesis methods and potential biological and pharmaceutical activities. Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, making them a vital scaffold for leads in drug discovery .
Wirkmechanismus
Target of Action
Ethyl 5-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in medicinal and synthetic organic chemistry
Mode of Action
It is known that quinoline derivatives can interact with various biological targets, leading to a wide range of effects . The Gould–Jacobs reaction is a series of reactions that begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester . Then through a 6 electron cyclization process, 4-hydroxy-3-carboalkoxyquinoline is formed .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 21722 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It is known that chemists are expected to produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives, which can be achieved using alternative reaction methods .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives, which Ethyl 5-hydroxyquinoline-3-carboxylate is a part of, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
It is known that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
ethyl 5-hydroxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h3-7,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICAMFONSQQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631115 | |
| Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
911108-83-3 | |
| Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)
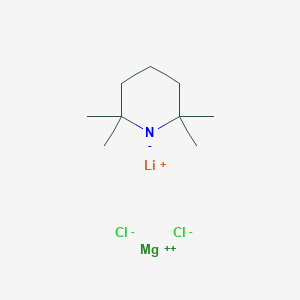
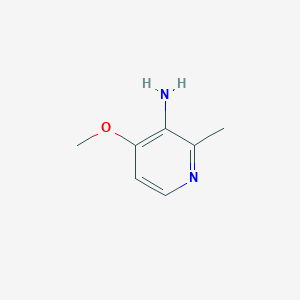
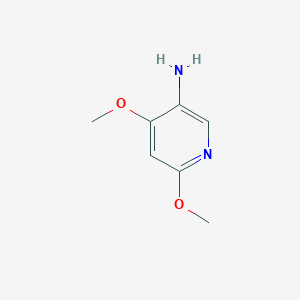
![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)
